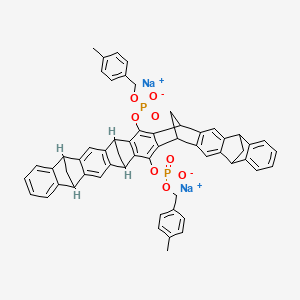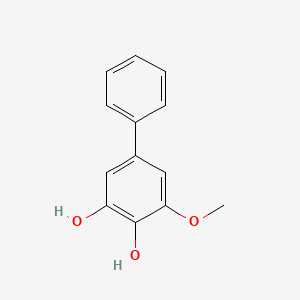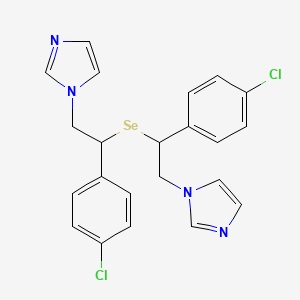
Antifungal agent 40
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 40 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, thereby inhibiting their growth and proliferation. This compound is particularly effective against a broad spectrum of fungal pathogens, making it a valuable tool in both clinical and agricultural settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 40 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and efficacy of the final product.
化学反应分析
Types of Reactions
Antifungal agent 40 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often through the use of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated compounds.
科学研究应用
Antifungal agent 40 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of various functional groups on antifungal activity.
Biology: Employed in studies investigating the cellular and molecular responses of fungi to antifungal agents.
Medicine: Utilized in the development of new antifungal therapies and in clinical trials to assess its efficacy and safety.
Industry: Applied in agricultural settings to protect crops from fungal infections and in the formulation of antifungal coatings and materials.
作用机制
The mechanism of action of Antifungal agent 40 involves the inhibition of key enzymes and pathways essential for fungal cell survival. It primarily targets the synthesis of ergosterol, a crucial component of the fungal cell membrane. By disrupting ergosterol synthesis, the compound compromises the integrity of the cell membrane, leading to cell lysis and death. Additionally, it may interfere with other cellular processes, such as DNA replication and protein synthesis, further enhancing its antifungal effects.
相似化合物的比较
Similar Compounds
Azoles: These compounds also inhibit ergosterol synthesis but may have different spectra of activity and resistance profiles.
Echinocandins: Target the fungal cell wall by inhibiting β-1,3-glucan synthesis.
Polyenes: Bind to ergosterol directly, forming pores in the cell membrane.
Uniqueness
Antifungal agent 40 stands out due to its broad-spectrum activity and lower propensity for resistance development compared to some other antifungal agents. Its unique chemical structure allows for multiple modes of action, making it a versatile and potent antifungal agent.
属性
分子式 |
C22H20Cl2N4Se |
|---|---|
分子量 |
490.3 g/mol |
IUPAC 名称 |
1-[2-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2-imidazol-1-ylethyl]selanylethyl]imidazole |
InChI |
InChI=1S/C22H20Cl2N4Se/c23-19-5-1-17(2-6-19)21(13-27-11-9-25-15-27)29-22(14-28-12-10-26-16-28)18-3-7-20(24)8-4-18/h1-12,15-16,21-22H,13-14H2 |
InChI 键 |
MAQRMAREYLDICZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CN2C=CN=C2)[Se]C(CN3C=CN=C3)C4=CC=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)

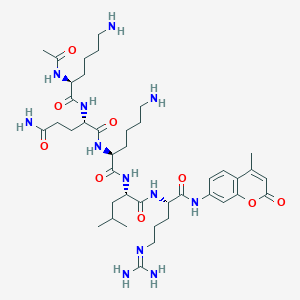
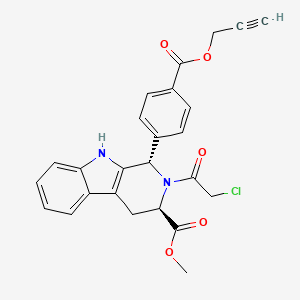



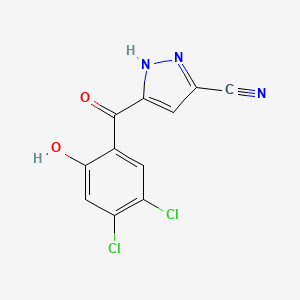
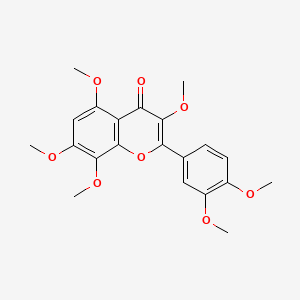

![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)
![(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B15140034.png)
